molecular formula C16H12N2O5 B446894 2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione

2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione

Cat. No.: B446894
M. Wt: 312.28g/mol
InChI Key: OZAIMSDVBCWXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an ethoxyphenyl group and a nitro group attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate 3-ethoxybenzylidenephthalide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(3-amino-phenyl)-5-nitro-1H-isoindole-1,3(2H)-dione.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

    Oxidation: Oxidized isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-(3-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-(3-chlorophenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(3-Ethoxyphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28g/mol

IUPAC Name

2-(3-ethoxyphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c1-2-23-12-5-3-4-10(8-12)17-15(19)13-7-6-11(18(21)22)9-14(13)16(17)20/h3-9H,2H2,1H3

InChI Key

OZAIMSDVBCWXEN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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